4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
4-morpholin-4-ylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-11(16)8-5-7-9(12-6-13-10(7)18-8)14-1-3-17-4-2-14/h5-6H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSBICJGXXIVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(SC3=NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193359 | |
| Record name | 4-(4-Morpholinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060796-07-7 | |
| Record name | 4-(4-Morpholinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060796-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Morpholinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The synthesis begins with the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate to form the thieno[2,3-d]pyrimidine core.
Chlorination: The intermediate product is then subjected to chlorination to introduce a chlorine atom at a specific position on the pyrimidine ring.
Nucleophilic Substitution: Finally, the chlorinated intermediate undergoes nucleophilic substitution with morpholine to yield the desired 4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Green chemistry approaches, such as using non-toxic solvents and catalysts, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Properties
The thienopyrimidine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Research has demonstrated that certain thienopyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 4-(morpholin-4-yl)thieno[2,3-d]pyrimidine have shown promising activity against liver, breast, and cervical carcinoma cell lines, suggesting their potential as anticancer agents .
- Phosphodiesterase Inhibition : Thienopyrimidines are known to act as phosphodiesterase inhibitors, which can enhance intracellular signaling pathways and have implications in treating cardiovascular diseases and erectile dysfunction .
- Antimicrobial Properties : Some studies indicate that thienopyrimidine derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics .
Case Study 1: Anticancer Screening
A study involving the synthesis of various thieno[2,3-d]pyrimidines revealed that specific derivatives showed enhanced cytotoxicity compared to standard drugs like doxorubicin. The compound 4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidine was particularly noted for its significant activity against HEK293 and HeLa cell lines .
Case Study 2: Phosphodiesterase Inhibition
In another investigation focused on the inhibition of phosphodiesterases (PDEs), derivatives of thieno[2,3-d]pyrimidine were tested for their ability to modulate cellular cAMP levels. The results indicated that these compounds could effectively inhibit PDE activity, thus contributing to increased cAMP signaling pathways .
Synthesis and Derivatives
The synthesis of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid can be achieved through various chemical methods. The key steps often involve:
- Deprotonation-Trapping Sequences : Utilizing mixed lithium-cadmium bases for the synthesis of thienopyrimidine derivatives.
- Nucleophilic Substitution Reactions : Employing morpholine as a nucleophile to replace halogen atoms in precursor compounds .
Table: Summary of Biological Activities and Applications
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, the compound has been shown to inhibit phosphatidylinositol-3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 4 and 6 of the thienopyrimidine scaffold, influencing solubility, stability, and bioactivity:
Key Observations :
- Phenylureido substituents (e.g., 8a) enhance yields (85–90%) and stability (high melting points >250°C) due to aromatic stacking .
- Chlorophenyl groups (e.g., 16c) increase melting points (>300°C), suggesting improved crystallinity .
- Morpholine-derived substituents (e.g., Org 43553) are associated with receptor binding, as seen in its role as a luteinizing hormone receptor (LHCGR) agonist .
Antimicrobial Activity
- Benzimidazole hybrids () exhibit potent TrmD inhibition (IC₅₀ <1 µM) and broad-spectrum antimicrobial activity against Pseudomonas aeruginosa and Candida albicans .
- Pyridyl amides () show selectivity against Gram-negative bacteria, with 2-aminomethylpyridine derivatives achieving MIC values of 2–8 µg/mL .
Cytotoxicity and Anticancer Activity
- Cinnamoyl derivatives () demonstrate nanomolar potency against HeLa cells (IC₅₀ = 4 nM for 8e), attributed to π-π stacking with kinase targets .
- Ferrocene analogs () leverage redox activity for cytotoxicity in breast cancer and AML models, though their carboxylic acid derivatives are less studied .
Receptor Modulation
Structure-Activity Relationships (SAR)
- Position 4 Substituents :
- Position 6 Carboxylic Acid : Critical for enzyme inhibition (e.g., TrmD) via ionic interactions with catalytic residues .
Biological Activity
4-(Morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from thieno[2,3-d]pyrimidine derivatives. The key steps include:
- Formation of Thieno[2,3-d]pyrimidine : Initial reactions involve the condensation of appropriate precursors under acidic or basic conditions.
- Substitution with Morpholine : The introduction of the morpholine group is achieved through nucleophilic substitution reactions.
- Carboxylation : The final step involves the carboxylation of the thieno-pyrimidine backbone to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including 4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related compounds have shown IC50 values as low as 10 nM in inhibiting cell proliferation in sensitive cancer cell lines .
Antiallergenic Activity
Another area of interest is the antiallergenic activity associated with thieno[2,3-d]pyrimidine derivatives. In tests involving rat models, certain derivatives demonstrated oral activity in passive cutaneous anaphylaxis (PCA) assays, suggesting potential for treating allergic reactions .
Study 1: Antiproliferative Effects
In a study evaluating various thieno[2,3-d]pyrimidine derivatives, 4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid was tested alongside other compounds. It showed promising results with an IC50 value indicating effective inhibition of cell growth in multiple cancer types.
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound A | 19 | Breast Cancer |
| Compound B | 40 | Lung Cancer |
| 4-(Morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid | <40 | Various (NCI-60 Panel) |
Study 2: Antiallergenic Activity
In another study focusing on antiallergenic properties, derivatives including morpholine-substituted thieno[2,3-d]pyrimidines were evaluated for their ability to inhibit histamine release and bronchospasm in rat models.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives?
- Methodological Answer : The synthesis typically involves coupling pharmacophoric fragments of thieno[2,3-d]pyrimidine-4-carboxylic acid with aminopyridine or morpholine derivatives via peptide coupling or acylation. For example, pyridyl amides are synthesized using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF, followed by purification via column chromatography . Alternative routes include cyclization of 2-aminothiophene derivatives with triethyl orthoformate and subsequent ammonia treatment to introduce amine functionalities .
Q. What spectroscopic techniques are essential for characterizing these compounds?
- Methodological Answer : Key techniques include:
- 1H NMR : To confirm substitution patterns and hydrogen environments (e.g., δ 2.27 ppm for methyl groups in morpholine derivatives) .
- X-ray crystallography : For resolving crystal structures, as demonstrated in studies of fluorine-substituted analogs .
- HPLC : To assess purity (>95% threshold for bioactive derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Anhydrous DMF or THF minimizes side reactions during coupling .
- Catalyst use : N-methylmorpholine enhances acylation efficiency in peptide bond formation .
- Temperature control : Reflux conditions (80–100°C) for cyclization steps improve reaction rates .
- Example : A study achieved 95% yield for a pyridyl amide derivative by optimizing stoichiometry and reaction time .
Q. What structural modifications enhance antimicrobial activity in thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer : Modifications include:
- Alkylthio groups : Adding benzylthio substituents (e.g., 2d in ) improved activity against Pseudomonas aeruginosa by enhancing membrane permeability .
- Pyridyl amides : Substitutions at the 6-position increased binding affinity to microbial enzyme targets (e.g., dihydrofolate reductase) .
- Data Insight : Compound 2d showed moderate inhibition (MIC 32 µg/mL) against Proteus vulgaris but no activity against Staphylococcus aureus, highlighting substituent-dependent selectivity .
Q. How do molecular docking studies elucidate the mechanism of action of these compounds?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict binding modes to microbial targets. For example:
- Pyridyl amides bind to the ATP pocket of bacterial kinases via hydrogen bonding with morpholine oxygen and π-π stacking with pyrimidine .
- Derivatives with bulky substituents (e.g., benzylthio) exhibit steric hindrance, reducing affinity for narrow active sites .
Q. How should researchers address contradictions in biological activity data across derivatives?
- Methodological Answer : Strategies include:
- Assay standardization : Use consistent bacterial strains (e.g., ATCC controls) to minimize variability .
- Structural analysis : Compare logP and polar surface area to assess bioavailability differences. For instance, higher logP in benzylthio derivatives may explain improved Gram-negative activity .
- Dose-response curves : Validate IC50 values across multiple replicates to confirm potency trends .
Q. What challenges arise in scaling up synthesis from laboratory to pilot scale?
- Methodological Answer : Key challenges include:
- Purification : Column chromatography becomes impractical; alternatives like recrystallization or centrifugal partition chromatography are needed .
- Yield reproducibility : Batch-to-batch variability in peptide coupling requires strict control of moisture and temperature .
- Cost : High-purity reagents (e.g., carbodiimides) increase production costs, necessitating catalyst recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
